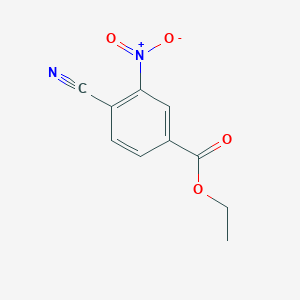

Ethyl 4-cyano-3-nitrobenzoate

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis of 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one and Its Disperse Azo Dyes

Ethyl cyanoacetate, a compound related to Ethyl 4-cyano-3-nitrobenzoate, was utilized in the synthesis of 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one (I) in excellent yield. This synthesis was a precursor to creating a series of novel phenylazopyrimidone dyes, characterized by UV–vis, FT-IR, and 1H NMR spectroscopic techniques. The impact of pH and solvent variations on the absorption ability of these dyes, especially when substituted with electron-withdrawing and electron-donating groups, was thoroughly investigated (Karcı & Demirçalı, 2006).

Investigation of the Esterification Process

An investigation into the esterification of 4-Nitrobenzoic acid using acidic ionic liquid [(CH2)3SO3Hmin]HSO4 as a catalyst revealed insights into the reaction mechanism with ethanol. This study demonstrated that the process could achieve a yield of up to 85.10% under optimized conditions, highlighting the catalyst's efficiency and reusability (Liang Hong-ze, 2013).

Electrosynthesis of Amines from Nitro Compounds

The electrochemical behavior of 1-ethyl-4-nitro-3-cyanopyrazole in acidic aqueous-alcoholic solutions was compared to that of nitrobenzene, demonstrating its potential for amine electrosynthesis. This process allowed for the selective production of 1-ethyl-4-amino-3-cyanopyrazole and 1-ethyl-4-amino-3-cyano-5-chloropyrazole, with yields of 56% and 92%, respectively. The study provided valuable insights into the parameters affecting the electroreduction process and its efficiency for amine production (Mikhal’chenko et al., 2007).

Development of Fluorescent and Chromogenic Probes

A study on the development of a highly selective fluorescent and chromogenic probe for CN- detection showcased the synthesis of a new compound using 3-ethyl-2-methylbenzothiazolium iodide and nitrophenyl-2-furancarboxaldehyde. This probe demonstrated exceptional selectivity towards CN- with strong resistance to interference from other anions. Its practical applications include tracing CN- in biomedical systems, underscoring the versatility of Ethyl 4-cyano-3-nitrobenzoate derivatives in developing sensitive and selective probes for chemical analysis (Wang, Wang, & Xian, 2018).

Wirkmechanismus

Target of Action

Ethyl 4-cyano-3-nitrobenzoate is primarily used in organic synthesis as a reagent .

Mode of Action

The compound is often used in the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this process, the compound interacts with a metal catalyst, such as palladium, and another organoboron reagent .

Biochemical Pathways

In the context of the SM coupling reaction, the compound participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Pharmacokinetics

In the context of its use in reactions, it’s worth noting that the compound is soluble in organic solvents such as ethanol .

Result of Action

The result of the compound’s action in the SM coupling reaction is the formation of a new carbon–carbon bond . This is a crucial step in the synthesis of many complex organic molecules .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the SM coupling reaction is typically carried out under mild and functional group tolerant conditions . The compound is also relatively stable and readily prepared, making it environmentally benign . It should be stored in a dry, well-ventilated place, away from fire sources and oxidizing agents .

Eigenschaften

IUPAC Name |

ethyl 4-cyano-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c1-2-16-10(13)7-3-4-8(6-11)9(5-7)12(14)15/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGNXPEPCKZZLQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641052 | |

| Record name | Ethyl 4-cyano-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-cyano-3-nitrobenzoate | |

CAS RN |

321162-58-7 | |

| Record name | Ethyl 4-cyano-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(5-Butyldodecan-5-YL)oxy]-3-hydroxy-4-oxobutanoate](/img/structure/B1629307.png)

![7,9-Dimethylspiro[5.5]undecan-3-one](/img/structure/B1629309.png)